molecular formula C12H22N2O3 B14002530 Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B14002530
M. Wt: 242.31 g/mol
InChI Key: XWPIZEHCIHXTAX-UHFFFAOYSA-N
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Description

Tert-butyl 9-amino-2-oxa-6-azaspiro[35]nonane-6-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 9-amino-2-oxa-6-azaspiro[35]nonane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-amino-2-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-9(13)12(6-14)7-16-8-12/h9H,4-8,13H2,1-3H3

InChI Key

XWPIZEHCIHXTAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)COC2)N

Origin of Product

United States

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